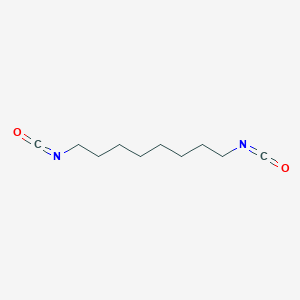

1,8-Diisocyanatooctane

説明

Contextualization within Aliphatic Diisocyanate Chemistry

Aliphatic diisocyanates are a critical class of monomers in the production of polyurethanes and other polymers. Unlike their aromatic counterparts, such as toluene (B28343) diisocyanate (TDI) and diphenylmethane (B89790) diisocyanate (MDI), aliphatic diisocyanates yield polymers with superior resistance to UV degradation and weathering, making them suitable for coatings and outdoor applications.

The properties of the final polymer are heavily influenced by the length and structure of the carbon chain separating the two isocyanate groups. 1,8-Diisocyanatooctane, with its eight-carbon linear chain, occupies a specific niche within this family.

Comparison with Shorter Chains: Hexamethylene diisocyanate (HDI), with its six-carbon chain, is one of the most widely used aliphatic diisocyanates. Polymers derived from HDI are generally stiffer than those made from this compound. Tetramethylene diisocyanate, with an even shorter four-carbon chain, produces more rigid polymers.

Comparison with Longer Chains: Dodecamethylene diisocyanate, containing a twelve-carbon chain, offers extreme flexibility to polymers but can suffer from reduced reactivity and higher viscosity during processing.

The eight-carbon backbone of this compound provides a balance of properties. It imparts greater flexibility and chain mobility to polymers compared to the more common HDI, leading to materials with higher elongation at break.

Table 2: Comparative Data of Selected Aliphatic Diisocyanates

| Compound | Molecular Formula | Molecular Weight | Key Feature of Resulting Polymer |

|---|

Role as a Monomer in Advanced Polymer Synthesis

The primary application of this compound is as a monomer for the synthesis of polyurethanes (PUs). researchgate.net Polyurethanes are formed through the polyaddition reaction between a diisocyanate and a polyol (a compound with multiple hydroxyl or -OH groups). researchgate.net The diisocyanate, like this compound, forms the "hard segments" of the polymer chain, while the polyol forms the "soft segments."

The structure of this compound is particularly advantageous for creating thermoplastic polyurethanes (TPUs) with specific properties. nih.gov Research has shown that its longer, flexible aliphatic chain leads to polymers with enhanced elasticity. For instance, polyurethanes derived from this compound can exhibit a higher elongation at break (≥300%) compared to those based on HDI (150–200%). This makes it a valuable monomer for producing flexible elastomers, adhesives, and biomedical materials. udesc.br

In one study, thermoplastic polyurethanes were synthesized using this compound in combination with fatty acid-based diisocyanates, resulting in materials with unique mechanical properties. Furthermore, research into creating fully or partially bio-based polyurethanes has utilized this compound in reactions with bio-based polyols, such as those derived from vegetable oils or sugars like isosorbide. researchgate.netmdpi.com These "green" polyurethanes have demonstrated good thermal properties, with thermal degradation temperatures (at 10% mass loss) in the range of 235–285 °C, attributed to a higher density of hydrogen bonding. nih.govresearchgate.net

Evolution of Research Interest and Current Trajectories

Historically, the synthesis of isocyanates has relied on the use of phosgene (B1210022), a highly toxic gas. researchgate.net A significant and evolving area of research is the development of non-phosgene, or "green," synthetic routes for producing diisocyanates. researchgate.netiaea.org This trend is driven by a growing demand for more sustainable and environmentally friendly chemical processes.

Recent research has successfully demonstrated a phosgene-free, three-step synthesis of this compound from renewable resources. researchgate.netiaea.org This route starts with dimethyl sebacate (B1225510), a derivative of sebacic acid which can be sourced from castor oil. researchgate.netresearchgate.net The process involves converting dimethyl sebacate into decanedihydrazide and then to decanedioyl diazide as intermediates, which ultimately yields this compound. researchgate.netiaea.org

This development is crucial as it positions this compound as a promising "green" alternative to petrochemical-based diisocyanates. iaea.org The ability to synthesize both the diisocyanate (from fatty acids) and the polyol (from other biomass sources) from renewable raw materials opens the door to producing fully bio-based polyurethanes. researchgate.net Current research trajectories focus on optimizing these green synthetic routes and exploring the properties of these novel, more sustainable polymers for various applications, including advanced biomedical materials. researchgate.netudesc.br

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,8-diisocyanatooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPKOUOXSNGVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=C=O)CCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369847 | |

| Record name | 1,8-Diisocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-86-4 | |

| Record name | Octamethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Diisocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Diisocyanatooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Non-Phosgene Synthetic Routes

The development of non-phosgene routes for the synthesis of isocyanates is a critical area of green chemistry, aiming to eliminate the use of hazardous materials. nih.gov These methods often involve rearrangement reactions and the use of alternative reagents.

Diacyl Hydrazide Intermediate Approaches

A prominent non-phosgene route to 1,8-diisocyanatooctane involves the use of a diacyl hydrazide intermediate. mdpi.comresearchgate.net This multi-step synthesis typically begins with a dicarboxylic acid derivative, which is converted to a diacyl hydrazide. The diacyl hydrazide is then transformed into a diacyl azide (B81097), which subsequently undergoes a Curtius rearrangement to yield the desired diisocyanate. researchgate.net This method avoids the use of phosgene (B1210022) and can be adapted for the use of bio-based starting materials. mdpi.comresearchgate.net

The general synthetic pathway can be summarized as follows:

Esterification: A dicarboxylic acid, such as sebacic acid, is first converted to its corresponding dimethyl ester. researchgate.net

Hydrazinolysis: The dimethyl ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form the diacyl hydrazide (decanedihydrazide). researchgate.net

Azidation: The diacyl hydrazide is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form the unstable decanedioyl diazide. researchgate.net

Curtius Rearrangement: The diacyl azide is then thermally decomposed, undergoing a Curtius rearrangement to produce this compound. researchgate.nettrentu.ca

This pathway has been successfully employed for the synthesis of DIO, presenting a viable "green" alternative to traditional methods. researchgate.net

Utilization of Bio-Based Feedstocks

The use of renewable resources is a key aspect of sustainable chemistry. ieabioenergy.commdpi.com Bio-based feedstocks, particularly those derived from vegetable oils, offer a promising alternative to petroleum-based starting materials for the synthesis of valuable chemicals like this compound. ethernet.edu.et

Fatty acids and their derivatives are versatile bio-based platform chemicals. google.commdpi.com Sebacic acid, a naturally occurring dicarboxylic acid, can be derived from castor oil and serves as a key precursor for the synthesis of this compound. researchgate.netresearchgate.net The conversion of sebacic acid derivatives, such as dimethyl sebacate (B1225510), into DIO follows the diacyl hydrazide intermediate pathway described previously. researchgate.netresearchgate.net This approach allows for the production of a fully bio-based diisocyanate when the starting sebacic acid is from a renewable source. researchgate.net Research has demonstrated the successful transformation of fatty acid derivatives into diisocyanates via this non-phosgene and green method. researchgate.net

| Starting Material | Intermediate(s) | Final Product | Reference |

| Dimethyl Sebacate | Decanedihydrazide, Decanedioyl Diazide | This compound | researchgate.net |

| Fatty Acid Derivatives | Diacyl Hydrazide | Diisocyanates | mdpi.comresearchgate.net |

Table 1: Synthesis of this compound from Fatty Acid Derivatives

Castor oil is a rich source of various chemical intermediates. tri-iso.comrroij.comijariie.comgokulagro.com Through chemical transformations, derivatives of castor oil can be utilized in the synthesis of diisocyanates. mdpi.com For instance, sebacic acid, obtained from the alkali fusion of castor oil, is a direct precursor for this compound. researchgate.net More and coworkers have detailed the synthesis of fatty acid-based diisocyanates, including this compound, from castor oil derivatives via a diacyl hydrazide intermediate. mdpi.com This underscores the potential of castor oil as a sustainable feedstock for the production of valuable monomers for the polyurethane industry. researchgate.netijariie.com

Organosilicon-Based Synthesis Methodologies

Organosilicon chemistry offers alternative non-phosgene routes to isocyanates. tandfonline.comiust.ac.ir These methods often involve the silylation of carbamate (B1207046) precursors followed by thermal decomposition. google.comgoogle.com

Silylation and Thermolysis Processes

A notable organosilicon-based approach involves the silylation of carbamates to facilitate their thermal decomposition into isocyanates. google.comgoogle.com In this process, an O-silylated carbamate can be further silylated on the nitrogen atom to form an N,O-bis(silylated) carbamate. google.combohrium.com The subsequent thermolysis of this bis-silylated intermediate yields the desired isocyanate with hexamethyldisiloxane (B120664) as the primary byproduct. bohrium.com

The key steps are:

Formation of O-Silylated Carbamate: This can be achieved through various methods, including the insertion of carbon dioxide into an aminosilane. bohrium.com

N-Silylation: The O-silylated carbamate is then reacted with a silylating agent to introduce a silyl (B83357) group onto the nitrogen atom. google.com

Thermolysis: The resulting N,O-bis(silylated) carbamate is heated, leading to the formation of the isocyanate and a siloxane byproduct. google.combohrium.com

This method provides a phosgene-free pathway to isocyanates and has been investigated for the synthesis of various aliphatic and aromatic isocyanates in high yields and purity. google.com While specific examples for this compound are not extensively detailed in the provided context, the general principles of this methodology are applicable to the synthesis of aliphatic diisocyanates.

| Precursor | Key Process Steps | Product | Reference |

| O-Silylated Carbamate | N-Silylation, Thermolysis | Isocyanate | google.combohrium.com |

| Organosilicon Compound with G-I unit | Silylation, Thermolysis | Isocyanate | google.com |

Table 2: Organosilicon-Based Isocyanate Synthesis

Polymerization Kinetics and Mechanisms

Polyaddition Reaction Kinetics

The formation of polyurethanes from 1,8-diisocyanatooctane and polyols proceeds via a polyaddition reaction. The kinetics of this reaction are influenced by several factors, including the structure of the reactants, the presence of catalysts, and the reaction conditions.

The reaction rate is also dependent on the type of alcohol (polyol) used. Primary alcohols react faster with isocyanates than secondary alcohols, a difference attributed to steric hindrance. researchgate.net The length and flexibility of the carbon chain in this compound can also influence the reaction by affecting the mobility and orientation of the reacting molecules.

To achieve practical reaction rates, especially with less reactive aliphatic isocyanates like this compound, catalysts are almost always employed. l-i.co.uk Catalysts can significantly accelerate the reaction between the isocyanate and hydroxyl groups, influencing not only the curing time but also the final properties of the polyurethane network. atamankimya.com

Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), are highly effective and widely used catalysts for polyurethane production. l-i.co.uk DBTDL acts as a Lewis acid, coordinating with the oxygen atom of the isocyanate group, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydroxyl group of the polyol. l-i.co.uk

The proposed mechanism for organotin catalysis involves the formation of an intermediate complex between the catalyst and the alcohol. nih.gov This complex then reacts with the isocyanate to form the urethane (B1682113) linkage and regenerate the catalyst. nih.gov The efficiency of organotin catalysts allows for a reduction in the required curing temperature and time. The concentration of the catalyst is a critical parameter; higher concentrations lead to faster reaction rates, but can also promote side reactions if not carefully controlled. researchgate.netajpojournals.org

Table 1: Effect of Catalyst Concentration on Polymerization

| Catalyst Concentration (% w/w) | Effect on Reaction Rate | Potential Side Effects |

|---|---|---|

| Low | Slower polymerization | - |

This table illustrates the general trend of catalyst concentration on polymerization reactions.

In response to the environmental and toxicological concerns associated with organotin compounds, research into alternative organocatalytic systems has grown. These systems often utilize non-metallic, organic molecules to catalyze the urethane formation. Tertiary amines are a common class of organocatalysts that function as Lewis bases, activating the hydroxyl group of the polyol, making it more nucleophilic. researchgate.net The combination of different catalysts, known as synergistic catalysis, can also be employed to achieve a balance between the gelling (urethane formation) and blowing (urea formation from water reaction) reactions, which is particularly important in foam production. nih.gov

Accurately monitoring the consumption of isocyanate (-NCO) groups is crucial for understanding the reaction kinetics and ensuring the desired polymer structure is achieved. bohs.org A common laboratory technique for this is Fourier-transform infrared (FTIR) spectroscopy. The -NCO group has a strong and distinct absorption band around 2270 cm⁻¹, which is well-separated from other functional groups in the polyurethane system. researchgate.net By tracking the decrease in the intensity of this band over time, the rate of isocyanate consumption can be determined.

Another method for monitoring isocyanate exposure and metabolism, particularly in occupational health settings, involves the analysis of urine for isocyanate breakdown products, such as diamines. hse.gov.uk While this is a biological monitoring method, it underscores the reactivity of isocyanates and provides a way to assess exposure levels. nih.govsafeworkaustralia.gov.au Air monitoring techniques can also be used to measure the concentration of airborne isocyanates, which is important for safety and for understanding the potential for side reactions with atmospheric moisture. bohs.org

Catalytic Effects in Polymerization Systems

Crosslinking Mechanisms and Network Formation

The formation of a three-dimensional polymer network through crosslinking is fundamental to achieving the desired mechanical and thermal properties of many polyurethane materials. nih.gov With a difunctional monomer like this compound, crosslinking is achieved by reacting it with a polyol that has a functionality greater than two.

The crosslinking process begins with the initial polyaddition reactions, leading to the formation of linear or branched prepolymers. As the reaction progresses, these prepolymers link together, increasing the molecular weight and viscosity of the system. frontiersin.org The point at which a continuous network is formed is known as the gel point. The isocyanate index, which is the ratio of isocyanate groups to hydroxyl groups, is a critical parameter in controlling the degree of crosslinking. mdpi.com An index greater than one indicates an excess of isocyanate, which can lead to further reactions, such as the formation of allophanate (B1242929) and biuret (B89757) crosslinks, further increasing the network density. mdpi.com These crosslinks are formed by the reaction of excess isocyanate with urethane and urea (B33335) groups, respectively.

The structure of the resulting network is influenced by the reactivity of the functional groups, the stoichiometry of the reactants, and the reaction conditions. The flexible eight-carbon chain of this compound can impart a degree of flexibility to the resulting polymer network. The final crosslinked structure provides the material with its characteristic properties, such as elasticity, strength, and thermal stability. mdpi.com

Covalent Bond Formation in Polymeric Networks

The fundamental reaction in the formation of polymeric networks using this compound is the addition reaction of its isocyanate groups with compounds containing active hydrogen atoms. This typically involves reactions with polyols (containing hydroxyl, -OH, groups) to form urethane linkages, or with polyamines (containing amino, -NH2, groups) to form urea linkages. google.com

The reaction with alcohols to form urethanes and with amines to produce ureas proceeds under relatively mild conditions. The process is a form of step-growth polymerization, where the bifunctional nature of this compound allows for the progressive growth of polymer chains, ultimately leading to a three-dimensional network. The formation of these covalent urethane or urea bonds is the primary mechanism for creating the stable, cross-linked structure of the final polymer. google.comresearchgate.net

The general scheme for the formation of a polyurethane network from a diisocyanate and a diol can be represented as follows:

n OCN-R-NCO + n HO-R'-OH → [-O-R'-O-C(=O)-NH-R-NH-C(=O)-]n

In this reaction, 'R' represents the octamethylene chain of this compound, and 'R'' represents the backbone of the polyol. The resulting polymer chain contains repeating urethane linkages.

A study on the synthesis of thermoplastic polyurethanes (TPUs) utilized this compound with fatty acid-based diols. The resulting materials demonstrated good thermal properties, with thermal degradation temperatures (at 10% mass loss) ranging from 235-285°C, which was attributed to a higher density of hydrogen bonding. researchgate.net

| Reactant Type | Functional Group | Resulting Linkage |

| Polyol | Hydroxyl (-OH) | Urethane |

| Polyamine | Amino (-NH2) | Urea |

| Water | Hydroxyl (-OH) | Unstable carbamic acid, decomposes to amine and CO2 |

This table summarizes the primary covalent bonds formed during the polymerization of this compound with different reactants.

Molecular-Level Interactions During Crosslinking

Beyond the formation of covalent bonds, non-covalent molecular-level interactions play a crucial role in the properties of the resulting polymer network. During the crosslinking of this compound, particularly in the formation of polyurethanes, hydrogen bonding is a significant factor. researchgate.net

The urethane and urea groups formed during polymerization contain both hydrogen bond donors (the N-H group) and hydrogen bond acceptors (the C=O group). These groups can form strong intermolecular hydrogen bonds, which act as physical cross-links, reinforcing the covalent network. researchgate.net This hydrogen bonding contributes significantly to the mechanical and thermal properties of the polymer. For instance, a higher density of hydrogen bonds has been correlated with increased thermal stability in polyurethanes derived from this compound. researchgate.net

| Interaction Type | Participating Groups | Impact on Network |

| Hydrogen Bonding | N-H (donor) and C=O (acceptor) in urethane/urea linkages | Increases thermal stability and mechanical strength |

| Van der Waals Forces | Aliphatic backbone (octamethylene chain) | Contributes to chain packing and cohesion |

This table outlines the key molecular-level interactions and their effects during the crosslinking of this compound.

Gelation Phenomena and Network Evolution

Gelation is the process where a liquid polymerizing system transforms into a solid-like gel. This transition, known as the gel point, marks the initial formation of a continuous, macroscopic polymer network that spans the entire system. icts.res.in In the context of this compound polymerization, gelation occurs as the step-growth polymerization progresses and the molecular weight of the polymer chains increases dramatically.

The kinetics of gelation can be influenced by several factors, including the reactivity of the functional groups, the stoichiometry of the reactants (the ratio of isocyanate groups to hydroxyl or amine groups), and the reaction conditions (e.g., temperature and catalyst presence). The time to reach the gel point, or gelation time, is a critical parameter in polymer processing as it defines the working time of a reactive system. nih.gov

For reversible cross-linking systems, the gelation time can be retarded compared to irreversible systems. nih.gov While the formation of urethane and urea bonds is generally considered irreversible under typical processing conditions, understanding the theoretical aspects of reversible gelation can provide insights into network dynamics. The gelation time (t_g) in such systems can be described as a product of the relaxation time (t_R) and a thermodynamic factor (Q), where Q can diverge near the equilibrium sol-gel transition. nih.gov

| Stage of Network Evolution | Description | Key Characteristics |

| Pre-gel | Formation and growth of branched polymer chains. | System is liquid; viscosity increases. |

| Gel Point | Onset of the formation of a continuous network. | Sharp transition from liquid to a soft solid (gel). |

| Post-gel | Growth of the network by incorporating soluble polymer. | Increase in modulus and cross-link density; sol fraction decreases. |

This table describes the stages of network evolution during the polymerization of this compound.

Advanced Polymeric Materials Research

Thermoplastic Polyurethane Elastomers

Thermoplastic polyurethanes (TPUs) are a versatile class of block copolymers, characterized by their elastomeric properties combined with the processability of thermoplastics. researchgate.net The synthesis of TPUs involves the reaction of a diisocyanate with a long-chain polyol, forming the soft segment, and a short-chain diol (chain extender), creating the hard segment. osti.gov 1,8-Diisocyanatooctane serves as a key monomer in the formation of these hard segments. osti.gov

Bio-Based Hard Segment Integration

The following table summarizes the composition of bio-based TPUs synthesized with a diisocyanate mixture.

| Diisocyanate Mixture Composition (wt% of bio-based diisocyanate) | Hard Segment Content (%) |

| Up to 75% | ~30, 34, 40, 53% |

This table is based on data from a study on bio-TPU materials. nih.govresearchgate.net

Solution Polymerization Techniques for Polyurethane Synthesis

Solution polymerization is a common method for synthesizing TPUs, where the monomers are dissolved in a non-reactive solvent with a catalyst. wikipedia.org This technique allows for better control of the heat released during the exothermic polymerization reaction and reduces the viscosity of the reaction mixture. wikipedia.org For the synthesis of TPUs incorporating this compound, a one-step solution polymerization method is often employed. nih.gov This process typically involves reacting the diisocyanate, polyol, and chain extender in a solvent like anhydrous dimethylformamide (DMF) at an elevated temperature, often around 80°C, with a catalyst such as dibutyltin (B87310) dilaurate (DBTDL). nih.gov The reaction is usually carried out for an extended period, for example 24 hours, to ensure complete polymerization. nih.gov

Influence of Diisocyanate Composition on Polymer Architecture

The composition of the diisocyanate component, particularly the chain length and structure, significantly impacts the architecture and properties of the resulting polymer. This compound, as an aliphatic diisocyanate with an eight-carbon chain, contributes to the flexibility of the polymer backbone. The use of diisocyanate mixtures, combining this compound with other diisocyanates, allows for the tailoring of the polymer's properties. nih.gov The structure of the hard segments, formed by the diisocyanate and chain extender, dictates the degree of phase separation between the hard and soft segments, which in turn governs the material's mechanical and thermal characteristics. nih.govresearchgate.net Research has shown that increasing the content of bio-based diisocyanates in a mixture can affect the thermal properties of the resulting bio-TPUs, such as the glass transition and melting temperatures of the hard segments. researchgate.net

Polyurea Aerogel Development

Polyurea aerogels are a class of highly porous, low-density materials with potential applications in thermal insulation and absorption. mdpi.commdpi.com Their synthesis involves the reaction of a diisocyanate with a multifunctional amine. mdpi.commdpi.com

Sol-Gel Processing for Porous Materials

The production of polyurea aerogels utilizes the sol-gel process. wikipedia.org This technique involves the transition of a colloidal solution (sol) into a gel-like network. wikipedia.org In the context of polyurea aerogels, the sol is formed by dissolving the isocyanate and amine monomers in a suitable solvent. mdpi.commdpi.com The subsequent reaction leads to the formation of a cross-linked polyurea network, which constitutes the solid framework of the gel. mdpi.commdpi.com The removal of the solvent from this gel network, typically through supercritical drying, results in the final, highly porous aerogel structure. mdpi.commdpi.com

Reaction with Multifunctional Amines

The synthesis of polyurea aerogels involves the reaction of diisocyanates like this compound with multifunctional amines. mdpi.commdpi.com One example from the literature describes the reaction of various alkyl diisocyanates, including this compound, with tetrakis(4-aminophenyl)methane (B1314661) in dimethylformamide (DMF) at room temperature. mdpi.commdpi.com This reaction leads to the formation of polyurea. mdpi.commdpi.com The subsequent precipitation of the polymer by adding a non-solvent like acetone (B3395972) just before gelation results in the formation of spherical polyurea particles that constitute the aerogel powder. mdpi.commdpi.com

The following table lists the reactants used in the synthesis of polyurea aerogel powders.

| Diisocyanate | Amine |

| This compound | Tetrakis(4-aminophenyl)methane |

| 1,4-Diisocyanatobutane | Tetrakis(4-aminophenyl)methane |

| Hexamethylene diisocyanate | Tetrakis(4-aminophenyl)methane |

| Toluene (B28343) 2,4-diisocyanate | Tetrakis(4-aminophenyl)methane |

| 1,12-Diisocyanatododecane | Tetrakis(4-aminophenyl)methane |

This table is based on data from a study on the synthesis of polyurea aerogel powders. mdpi.commdpi.com

Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more distinct polymer networks are physically interlaced but not covalently bonded to each other. wikipedia.org The entanglement of the polymer chains on a molecular scale can lead to synergistic properties, enhancing mechanical strength, toughness, and stability compared to individual polymers or simple blends. wikipedia.org this compound is utilized as a crosslinking agent to form one of the networks in the presence of another, effectively locking the structures together.

Synthesis of Gradient Structure Polymers

Gradient copolymers feature a gradual change in monomer composition along the polymer chain. wikipedia.org In the context of IPNs, a gradient structure involves a spatial concentration gradient of one polymer network within another. researchgate.net Research has demonstrated the synthesis of a biomaterial with a gradient IPN composed of cationic poly-L-lysine (PLL) and ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). nih.govresearchgate.net This was achieved by creating a gradient of PLL within the bulk surface of the UHMWPE. nih.gov The process relies on this compound to crosslink the PLL, thereby fixing the gradient structure in place. nih.gov Such materials are designed with the hypothesis that the gradient surface can improve lubrication for specialized applications like joint prostheses. nih.gov

Crosslinking within Pre-Existing Polymer Matrices

A key method for forming IPNs is to introduce and then polymerize or crosslink a second monomer within a pre-existing, swollen polymer matrix. This compound's high reactivity with functional groups like amines makes it an effective crosslinker in these sequential IPN synthesis processes.

A notable application of this compound is in the creation of a novel, biomimetic IPN involving poly-L-lysine (PLL) and ultra-high-molecular-weight polyethylene (UHMWPE). nih.govresearchgate.net This research aims to enhance the wear resistance of UHMWPE, a material commonly used in joint prostheses, by creating a hydrophilic, lubricious surface. nih.govnih.gov

The synthesis is a multi-step process:

Silylation: The poly-L-lysine hydrobromide (PLL-HBr) is first modified to a more hydrophobic form, PLL-SiMe3, using bis(trimethylsilyl)acetamide. nih.gov

Swelling and Infiltration: The UHMWPE is then swollen in a solution containing the modified PLL, allowing it to infiltrate the polyethylene's physical network. nih.gov

Crosslinking: this compound (referred to as OMDI in the study) is introduced to crosslink the PLL-SiMe3 within the UHMWPE matrix. nih.gov The isocyanate groups of this compound react with the amine groups on the lysine (B10760008) units of PLL to form a stable, interlaced network.

De-swelling and Drying: The final IPN is de-swollen and dried under a vacuum. nih.gov

Scanning electron microscopy (SEM) analysis confirmed that the PLL was successfully crosslinked by the this compound and remained entangled within the UHMWPE structure after rinsing. nih.gov The resulting IPN demonstrates a surface with hydrophilic characteristics, which is hypothesized to improve lubrication and reduce friction and wear in articulating joints. nih.gov

Functional Polymeric Coatings and Adhesives

The dual isocyanate functionality of this compound makes it a valuable component in the formulation of high-performance coatings and adhesives. justia.com Its aliphatic nature contributes to good weather and UV resistance in the final product.

Waterborne Polyurethane Formulations

There is a significant industry trend toward environmentally friendly, waterborne coating systems to reduce the use of volatile organic compounds (VOCs). paint.org Two-component (2K) waterborne polyurethane coatings consist of a water-dispersible polymer (a polyol) and a crosslinker, which are mixed prior to application. ipme.ru Polyisocyanates are commonly used as the crosslinking agent or "hardener" in these systems. paint.orgipme.ru

This compound is suitable for use as a crosslinker in these formulations. cuni.czgoogle.com When added to an aqueous polyurethane dispersion, its isocyanate groups react with active hydrogen-containing groups (like hydroxyl or amine groups) on the polyurethane polymer chains as the water evaporates. ipme.ru This reaction forms a durable, crosslinked film with enhanced solvent resistance and mechanical properties. paint.org The flexible eight-carbon backbone of this compound can impart improved elongation and flexibility to the final coating.

Photocurable Composition Development

Photocurable compositions, which polymerize or "cure" upon exposure to light (typically UV light), are used in applications ranging from coatings to 3D printing. mdpi.comjustia.comresearchgate.net These formulations typically contain oligomers, monomers, and a photoinitiator. justia.com this compound is listed as a component in patents for UV-curable compositions intended for 3D printing. google.comgoogle.com

In this context, this compound can be used to synthesize polyurethane-based oligomers, such as urethane (B1682113) acrylates. These oligomers are formed by reacting the isocyanate groups with a hydroxy-functional acrylate (B77674) monomer. The resulting molecule combines the toughness of a urethane backbone with the reactive acrylate groups, which can then participate in the rapid, light-initiated polymerization to form the solid object. researchgate.net Its inclusion in such formulations contributes to the final mechanical properties of the cured material, such as impact strength and elastic modulus. google.com

Computational and Theoretical Investigations

Molecular Modeling of Reactivity and Reaction Pathways

Molecular modeling is instrumental in dissecting the complex reactions involving isocyanate groups. By simulating molecular interactions and energy landscapes, researchers can predict reaction feasibility, explore potential mechanisms, and understand the factors governing chemical reactivity. nih.gov These computational approaches bridge the gap between molecular structure and macroscopic chemical behavior. nih.govyoutube.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study isocyanate reactions, such as their trimerization and reactions with nucleophiles like alcohols and amines to form polyurethanes. dntb.gov.uaresearchgate.netnih.gov DFT calculations can elucidate reaction mechanisms, identify transition states, and determine activation energies, providing a quantitative measure of reactivity. sioc-journal.cnacs.org

Studies on various isocyanates reveal that the reactivity is governed by both electronic and steric factors. mdpi.com For instance, DFT has been used to compare the reactivity of different isocyanates, showing that aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) generally exhibit faster reaction rates than aliphatic diisocyanates like hexamethylene diisocyanate (HDI) due to the electron-withdrawing nature of the aromatic rings. mdpi.com

A two-step reaction mechanism for the cyclotrimerization of HDI, an aliphatic diisocyanate structurally similar to 1,8-diisocyanatooctane, has been proposed based on DFT calculations. acs.org This involves the initial formation of a four-membered ring dimer, followed by reaction with another HDI monomer to form the final six-membered isocyanurate ring. acs.org The calculated energy barriers provide insight into the reaction kinetics.

Table 1: Calculated Activation Energies for HDI Cyclotrimerization (Gas Phase)

| Reaction Step | Reactants | Transition State | Activation Energy (kJ/mol) |

|---|---|---|---|

| Step 1 | 2 HDI Monomers | Four-membered ring formation | 126.3 |

| Step 2 | Dimer + HDI Monomer | Six-membered ring formation | 149.9 |

Data sourced from DFT calculations on hexamethylene diisocyanate (HDI), a structural analog of this compound. acs.org

The flexibility of the aliphatic chain in this compound allows for numerous possible conformations, which can influence its reactivity and the morphology of the resulting polymers. Conformational analysis, often performed using computational methods, explores the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. d-nb.info

For diisocyanates, the relative orientation of the two isocyanate (-NCO) groups is a key determinant of its packing behavior and its ability to react with co-monomers. researchgate.net For example, a computational study of 4,4′-methylene diphenyl diisocyanate (4,4′-MDI) identified eight stable conformers, which could be grouped into three classes based on their energy and the orientation of the -NCO groups. researchgate.net While specific studies on this compound are less common, the principles derived from other diisocyanates are applicable. The long, flexible eight-carbon chain in this compound would be expected to have a complex potential energy surface with many low-energy conformers, contributing to less ordered hard segments in the resulting polyurethanes compared to more rigid diisocyanates.

Simulation of Polymerization and Crosslinking Processes

Computational simulations are crucial for understanding how individual monomer molecules assemble into large, complex polymer networks. These models can predict the evolution of molecular weight, the onset of gelation, and the final network structure, which are all critical for tailoring material properties.

Kinetic models are developed to describe the rate of polymerization reactions under various conditions. sandia.gov For polyurethane synthesis, these models typically account for the primary reaction between isocyanate and hydroxyl groups, and sometimes competing side reactions. osti.govrug.nl The models are often parameterized using experimental data from techniques like differential scanning calorimetry (DSC) or spectroscopy. rug.nlmdpi.com

Isoconversional methods, a type of "model-free" kinetic analysis, have been successfully applied to predict the curing kinetics of fast-reacting polyurethane systems. mdpi.com These approaches allow for the prediction of the reaction progress over time under different temperature conditions based on non-isothermal DSC measurements, significantly reducing the experimental effort required. mdpi.com Kinetic models can also be incorporated into computational fluid dynamics frameworks to simulate industrial processes like reactive injection molding. osti.gov

As polymerization progresses, individual polymer chains become linked together, forming a three-dimensional network. This process, known as crosslinking, transforms the material from a viscous liquid to a solid. researchgate.netpcimag.comcarbodiimide.com The density and uniformity of this network are paramount to the mechanical properties of the final material. researchgate.netresearchgate.net

Mesoscopic simulations can be used to study the morphology and network characteristics of crosslinked polyurethanes. rsc.org These simulations can predict the distribution of crosslink points and assess the degree of phase separation between soft and hard segments. rsc.org For example, simulations of model hydrophilic polyurethane networks have shown that systems without dangling chains tend to be homogeneous but can contain small clusters of crosslinker molecules. rsc.org The introduction of dangling chains can induce a clear phase separation, leading to a highly connected yet phase-separated network. rsc.org Such simulations provide valuable guidelines for designing polymers with specific morphologies, such as for coatings or biomedical applications. rsc.org

Theoretical Elucidation of Structure-Property Relationships in Derived Polymers

A central goal of polymer science is to understand and predict how a monomer's chemical structure dictates the macroscopic properties of the final polymer. taylorfrancis.com Theoretical and computational methods play a vital role in establishing these structure-property relationships. mdpi.commdpi.com

The structure of the diisocyanate is a critical factor. nih.gov The flexible, eight-carbon aliphatic chain of this compound imparts different properties to polyurethanes compared to those made with aromatic or shorter-chain aliphatic diisocyanates. mdpi.com Polyurethanes based on aliphatic diisocyanates are known for their UV stability. The longer chain of this compound can lead to increased flexibility and a lower glass transition temperature (Tg) in the polymer's soft segments.

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4,4′-Methylene diphenyl diisocyanate | MDI |

| Hexamethylene diisocyanate | HDI |

| Isophorone diisocyanate | IPDI |

| Toluene diisocyanate | TDI |

| Poly(propylene glycol) | - |

| Trimethylolpropane propoxylate | - |

| Butane diol | - |

| Poly(tetramethylene oxide) | PTMO |

| Trimethylolpropane | TMP |

| Dibutyltin (B87310) dilaurate | DBTDL |

| 1,4-butanediol | BD |

Computational Studies on Phase Separation Kinetics in Polymeric Systems

The microphase separation of polyurethane is a critical phenomenon resulting from the thermodynamic incompatibility between the chemically distinct hard and soft segments, which governs the material's ultimate properties. jaheshpolymer.com Computational studies, particularly molecular simulations, provide profound insights into the dynamics and thermodynamics driving this phase separation. While specific computational studies focusing exclusively on the phase separation kinetics of polymers derived from this compound are not extensively detailed in published literature, the established methodologies for other polyurethanes are directly applicable.

Molecular dynamics (MD) and dissipative particle dynamics (DPD) are powerful simulation techniques used to investigate the phase behavior of block copolymers like polyurethanes. jaheshpolymer.combwise.kr These methods allow researchers to model the system at a molecular or mesoscopic level, observing the time evolution of the polymer chains and the formation of distinct domains. bwise.kr

Key parameters derived from these simulations, such as the Flory-Huggins interaction parameter (χ), quantify the incompatibility between different segments and are crucial for predicting phase behavior. jaheshpolymer.comsci-hub.se DPD simulations, for instance, can model the influence of hard segment content on the morphology of the resulting domains, predicting transitions from isolated spherical domains to interconnected or lamellar structures as hard segment concentration increases. bwise.kr These simulations can also elucidate the role of external factors, such as solvents, in controlling microphase separation. sci-hub.se

In the context of polyurethanes, MD simulations have been employed to study the influence of molecular architecture, such as the length and type of soft segments, on the extent of phase separation. jaheshpolymer.com These computational approaches can calculate intersegmental interactions and predict how changes in monomer structure, such as the use of the flexible and symmetric this compound, would influence chain packing and hydrogen-bonding potential, which are key drivers of phase separation. Although direct kinetic data from simulations on this compound systems is scarce, these theoretical tools are essential for designing novel polyurethanes with controlled morphologies and properties. sci-hub.se

| Computational Technique | Primary Application in Polyurethane Phase Separation | Key Insights Provided | Relevant Parameters |

|---|---|---|---|

| Molecular Dynamics (MD) | Simulating the detailed motion and interaction of atoms and molecules in the polymer system. | Influence of monomer structure on hydrogen bonding, chain mobility, and intersegmental interactions. jaheshpolymer.comresearchgate.net | Interaction potentials, diffusion coefficients, radial distribution functions. |

| Dissipative Particle Dynamics (DPD) | Modeling mesoscale morphology and the time evolution of phase separation in block copolymers. bwise.kr | Prediction of domain morphology (e.g., spherical, lamellar) based on segment content and solvent conditions. bwise.krsci-hub.se | Flory-Huggins interaction parameter (χ), repulsion parameters. sci-hub.se |

| Kinetic Models (e.g., Kissinger method) | Analyzing the kinetics of thermal processes, such as degradation, which is related to phase structure. mdpi.com | Calculation of activation energies for thermal degradation, which can be correlated with material stability and phase separation. mdpi.com | Activation Energy (Ea), heating rate (β), peak temperature (Tp). mdpi.com |

Hydrogen Bonding Network Analysis in Polyurethanes

The extensive network of hydrogen bonds within polyurethanes is a defining feature that profoundly influences their structure and properties, including the degree of phase separation. Fourier Transform Infrared (FTIR) spectroscopy is a primary and powerful analytical tool for the qualitative and quantitative investigation of these hydrogen bonding interactions. mdpi.comresearchgate.net

Analysis focuses on two main regions of the infrared spectrum: the N-H stretching vibration region (approximately 3200-3500 cm⁻¹) and the carbonyl (C=O) stretching region, or Amide I band (approximately 1600-1800 cm⁻¹). mdpi.comamazonaws.com Within these regions, the absorption bands for groups involved in hydrogen bonds appear at lower wavenumbers compared to their "free" or non-bonded counterparts. researchgate.net For instance, in polyurethanes synthesized using this compound, the stretching vibration of hydrogen-bonded N-H groups is observed around 3319 cm⁻¹, while non-bonded N-H groups appear at higher wavenumbers. mdpi.com

The carbonyl region is particularly informative as it allows for the differentiation of hydrogen bonding between hard-hard segments and hard-soft segments. By deconvoluting the complex Amide I band, researchers can identify and quantify the populations of free urethane (B1682113) carbonyl groups and those that are hydrogen-bonded. amazonaws.com In studies of bio-based thermoplastic polyurethanes incorporating this compound, FTIR analysis is used to calculate a Hydrogen Bonding Index (R). mdpi.com This index, defined as the ratio of the absorption intensity of hydrogen-bonded carbonyl groups to that of free carbonyl groups, serves as a quantitative measure of the extent of hydrogen bonding. mdpi.com

This Hydrogen Bonding Index is directly related to the Degree of Phase Separation (DPS), which can be calculated using the formula DPS = R / (R + 1). mdpi.com An increase in the value of R indicates a higher degree of hydrogen bonding, which in turn corresponds to a greater degree of phase separation. mdpi.com Research has confirmed that for polyurethanes based on this compound, a higher density of hydrogen bonds contributes to enhanced thermal stability. researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|---|

| N-H Stretching | ~3346 | Free N-H Group | Indicates N-H groups not participating in hydrogen bonds. |

| N-H Stretching | ~3319 | Hydrogen-Bonded N-H Group mdpi.com | Represents N-H groups acting as proton donors in H-bonds. mdpi.com |

| C=O Stretching (Urethane) | ~1727-1740 | Free Urethane Carbonyl researchgate.netamazonaws.com | Indicates urethane groups in a disordered state or within the soft phase. |

| C=O Stretching (Urethane) | ~1710-1700 | Hydrogen-Bonded Urethane Carbonyl researchgate.netamazonaws.com | Represents ordered urethane groups forming H-bonds, typically within hard domains. |

| C=O Stretching (Urea) | ~1690 | Free Urea (B33335) Carbonyl researchgate.net | Indicates non-bonded urea groups, if present from side reactions or specific monomers. |

| C=O Stretching (Urea) | ~1640-1667 | Hydrogen-Bonded Urea Carbonyl researchgate.netamazonaws.com | Represents strong H-bonds involving urea groups, significantly impacting hard domain cohesion. |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing ureido-functionalized derivatives from 1,8-Diisocyanatooctane?

- Methodological Answer : The synthesis involves reacting this compound with nucleophiles (e.g., phenolic compounds) under anhydrous conditions. For example, Hirschberg et al. (2001) synthesized a bis-ureido derivative by reacting this compound with a tri-substituted phenol-pyrimidinone compound. Purification was achieved via column chromatography (2% tetrahydrofuran in chloroform) and precipitation in methanol, yielding 28%. Critical parameters include stoichiometric control and inert atmosphere maintenance to prevent hydrolysis .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Monitors the disappearance of the isocyanate (NCO) stretch (~2270 cm⁻¹) and appearance of urea/thiourea C=O/N-H stretches (e.g., 1692 cm⁻¹ for urea in Hirschberg’s work) .

- NMR Analysis : ¹H NMR (e.g., δ 6.88 ppm for aromatic protons) and ¹³C NMR (e.g., δ 173.0 ppm for carbonyl carbons) in solvents like CDCl3 with trifluoroacetic acid (TFA) enhance signal resolution for hydrogen-bonded systems .

- MALDI-TOF-MS : Validates molecular weight (e.g., m/z 1508.18 [M]+) and purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in this compound-based polymer syntheses?

- Methodological Answer : Systematic optimization via Design of Experiments (DOE) is recommended. Variables include:

- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance reactivity but may require moisture-free handling.

- Catalyst Use : Tertiary amines or organotin catalysts accelerate isocyanate-nucleophile reactions.

- Purification : Gradient elution in chromatography or alternative precipitation solvents (e.g., hexane/ethyl acetate mixtures) may improve recovery. Hirschberg’s 28% yield highlights the need for iterative refinement .

Q. What analytical approaches address discrepancies between theoretical and observed spectroscopic data for this compound complexes?

- Methodological Answer : Contradictions in NMR/IR data often arise from dynamic hydrogen bonding or solvent effects. Strategies include:

- Variable-Temperature NMR : Resolves conformational equilibria (e.g., urea hydrogen bonding).

- Deuterated Solvent Comparisons : Reduces solvent-induced peak broadening.

- Computational Modeling : Density Functional Theory (DFT) predicts vibrational frequencies and chemical shifts for validation. Hirschberg’s use of CDCl3+TFA underscores solvent documentation importance .

Q. What role does this compound play in designing supramolecular polymers with tailored mechanical properties?

- Methodological Answer : As a bifunctional isocyanate, it enables precise monomer spacing and hydrogen-bonded networks. Hirschberg’s work demonstrated its utility in synthesizing polymers with π-π stacking (evidenced by aromatic proton shifts at δ 6.57 ppm) and urea-based hydrogen bonding. Researchers should:

- Control Steric Effects : Bulky substituents may disrupt self-assembly.

- Monitor Thermal Stability : Thermogravimetric analysis (TGA) correlates hydrogen-bond density with decomposition temperatures.

- Tune Solubility : Chloroform/THF mixtures balance polymer solubility and aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。